3-Bromotoluene-d7
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Overview
Description
3-Bromotoluene-d7: is a deuterated derivative of 3-bromotoluene, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties, such as its stability and ability to be used as a tracer in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromotoluene-d7 can be synthesized by reacting 3-bromotoluene with deuterated sodium (NaD) in a dry solvent. The reaction typically involves dissolving 3-bromotoluene in a dry solvent, such as tetrahydrofuran (THF), and then adding deuterated sodium. The mixture is stirred and allowed to react, followed by purification through extraction and distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromotoluene-d7 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding bromobenzoic acid or bromobenzaldehyde.
Palladium-Catalyzed Reactions: It undergoes palladium-catalyzed cyanation and coupling reactions to form trisubstituted alkenylboranes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) is often used as an oxidizing agent.
Palladium-Catalyzed Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are used in the presence of ligands and bases.
Major Products:
- Bromobenzoic Acid
- Bromobenzaldehyde
- Trisubstituted Alkenylboranes
Scientific Research Applications
3-Bromotoluene-d7 is widely used in scientific research, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as a tracer to study molecular structures and dynamics.
- Isotope Labeling: Used in the precise determination of bromine isotope ratios in organic compounds .
- Organic Synthesis: Acts as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromotoluene-d7 involves its participation in various chemical reactions due to the presence of the bromine atom and the deuterated methyl group. The bromine atom can undergo substitution reactions, while the deuterated methyl group provides stability and unique properties for tracing and analysis in NMR spectroscopy .
Comparison with Similar Compounds
- 2-Bromotoluene
- 4-Bromotoluene
- Bromobenzene
Comparison:
- 2-Bromotoluene and 4-Bromotoluene: These compounds differ in the position of the bromine atom on the toluene ring. While 3-Bromotoluene-d7 has the bromine atom at the third position, 2-Bromotoluene and 4-Bromotoluene have it at the second and fourth positions, respectively .
- Bromobenzene: This compound lacks the methyl group present in this compound, making it less versatile in certain reactions.
This compound stands out due to its deuterated nature, making it particularly useful in NMR spectroscopy and isotope labeling studies.
Properties
Molecular Formula |
C7H7Br |
---|---|
Molecular Weight |
178.08 g/mol |
IUPAC Name |
1-bromo-2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
WJIFKOVZNJTSGO-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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